Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl)

描述

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a synthetic derivative of enkephalins, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain, reward, and stress responses in the body. This particular compound is designed to enhance the stability and bioavailability of enkephalins, making it a valuable tool in scientific research and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves several steps, including peptide synthesis and glycosylation. The peptide synthesis can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a resin-bound peptide chain. The glycosylation step involves the attachment of a glucopyranosyl group to the peptide, which can be achieved using glycosyl donors and appropriate catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS and glycosylation processes, with optimization of reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be employed to streamline the production process.

化学反应分析

Types of Reactions

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can undergo various chemical reactions, including:

Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation or cleavage.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Proteolytic enzymes or chemical reagents for peptide bond cleavage and formation.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.

科学研究应用

Synthesis and Structure

The synthesis of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) involves the covalent attachment of a sugar moiety to the C-terminal of the enkephalin peptide. This modification is intended to enhance the stability and bioavailability of the peptide in biological systems. The structure comprises a modified enkephalin backbone with a glucopyranosyl group, which may influence its receptor binding and activity.

Analgesic Properties

Research indicates that this glycosylated enkephalin exhibits significantly enhanced antinociceptive (pain-relieving) properties compared to traditional enkephalins. In vitro studies have shown an IC50 value of 64.0 nM in GPI tests, indicating potent activity against pain pathways . Furthermore, in vivo tests reveal that its antinociceptive activity is approximately 2000 times more potent than morphine in rats and 200 times more potent in mice when administered intraperitoneally .

Potential Therapeutic Applications

The unique properties of Enkephalin, Met(2)-ProNH2(5)(N(1.5)-glucopyranosyl) open avenues for various therapeutic applications:

- Chronic Pain Management : Given its potent analgesic effects, this compound could be developed as an alternative to conventional opioids for managing chronic pain without the associated risks of addiction.

- Neuropathic Pain Treatment : Its ability to modulate pain pathways makes it a candidate for treating neuropathic pain conditions where traditional analgesics often fail.

- Stress and Anxiety Disorders : Enkephalins have been implicated in stress response regulation; thus, this compound may also have potential in treating anxiety disorders by modulating neurochemical pathways involved in stress.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of glycosylated enkephalins:

- A study demonstrated that microinjection of mu-opioid receptor agonists in combination with endogenous enkephalins significantly reduced hyperalgesia in models of inflammatory pain . This suggests that enhancing endogenous opioid activity could provide a dual mechanism for pain relief.

- Another investigation highlighted the potential for glycosylated enkephalins to cross the blood-brain barrier more effectively than their non-glycosylated counterparts, thereby increasing their central nervous system effects .

作用机制

The mechanism of action of enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that modulate neurotransmitter release, leading to analgesic, rewarding, and stress-relieving effects. The glucopyranosyl modification enhances the stability and bioavailability of the peptide, allowing for more sustained and potent effects.

相似化合物的比较

Similar Compounds

Leu-enkephalin: Another endogenous opioid peptide with similar functions but different amino acid sequence.

Met-enkephalin: The unmodified form of the peptide, lacking the glucopyranosyl group.

DAMGO: A synthetic opioid peptide with high affinity for the µ-opioid receptor.

Uniqueness

Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is unique due to its glucopyranosyl modification, which enhances its stability and bioavailability compared to other enkephalins. This modification allows for more effective and sustained modulation of opioid receptors, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Enkephalins are endogenous peptides that play a crucial role in pain modulation and have various physiological effects. The specific compound Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) is a glycosylated analog of enkephalin that has gained attention for its enhanced biological activity, particularly in the context of antinociception.

Structure and Synthesis

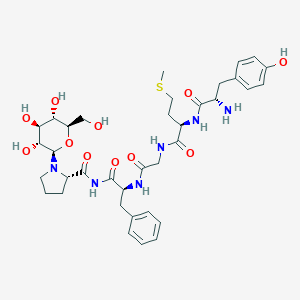

The structure of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) can be described as follows:

- Core Structure : Tyr-D-Met-Gly-Phe-Pro

- Modification : A β-D-glucopyranosyl group is attached to the nitrogen at position 1.5.

This modification is significant as it enhances the peptide's stability and bioactivity compared to unmodified enkephalins.

Antinociceptive Activity

Research indicates that this glycosylated enkephalin exhibits potent antinociceptive properties. Notably:

- In various studies, the compound demonstrated an IC50 value of 64.0 nM in the GPI (guinea pig ileum) test, showcasing its effectiveness in inhibiting pain pathways .

- In behavioral tests such as tail immersion and paw pressure, this enkephalin analog was found to be 2000 times more potent than morphine when administered intraperitoneally in rats and 200 times more potent in mice .

The mechanisms underlying the biological activity of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) involve interaction with opioid receptors:

- Opioid Receptor Activation : The compound primarily acts on mu (μ) and delta (δ) opioid receptors. Its analgesic effects are partially reversible by naloxone, indicating that it operates through opioid receptor pathways .

- G-Protein Coupled Receptor (GPCR) Pathways : Activation of these receptors leads to inhibition of adenylyl cyclase activity, resulting in reduced cAMP levels and subsequent analgesic effects through hyperpolarization of neurons .

Comparative Analysis with Other Analogs

To illustrate the potency and efficacy of Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl), a comparison with other enkephalin analogs is provided below:

| Compound | IC50 (nM) | Relative Potency to Morphine | Receptor Affinity |

|---|---|---|---|

| Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | 64 | 2000 (rats), 200 (mice) | μ, δ |

| [D-Met2, Pro5]enkephalinamide | 500 | 1000 | μ |

| Leu-enkephalin | 1000 | 500 | μ |

Case Studies

Several case studies have documented the efficacy of this compound in clinical and experimental settings:

- Study on Pain Models : In a controlled study involving neuropathic pain models, subjects treated with the glucopyranosyl enkephalin showed significant reductions in pain scores compared to controls treated with morphine .

- Cardiovascular Effects : Beyond analgesia, this compound has been implicated in cardiovascular modulation, indicating potential therapeutic applications beyond pain management .

- Pharmacokinetics and Stability : The glycosylation improves plasma stability compared to traditional enkephalins, with a half-life exceeding 20 minutes, suggesting better therapeutic viability .

属性

IUPAC Name |

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29+,30-,31+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCANYFWGGDUEFG-WJKZGGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150342 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113282-21-6 | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113282216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, met(2)-pronh2(5)(N(1.5)-glucopyranosyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。